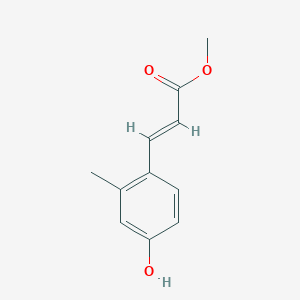
5-Bromo-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-methylnicotinaldehyde involves the oxidation of 5-bromo-2-methylpyridin-3-ylmethanol using Dess-Martin periodinane in methylene chloride. The reaction is carried out at room temperature with tert-butyl alcohol as a co-solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in methylene chloride.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator
Major Products
Oxidation: 5-Bromo-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-methylpyridin-3-ylmethanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
5-Bromo-2-methylnicotinaldehyde is used in scientific research for:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential precursor for pharmaceutical compounds.
Biological Studies: Investigating its effects on biological systems
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and aldehyde groups play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridine-3-carbaldehyde
- 2-Bromo-5-methylnicotinaldehyde
Uniqueness
5-Bromo-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
5-bromo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 |
InChI Key |
LQMCKZTUVOLZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)



![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)


![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)





